Bis(N,N,N-trimethylhexan-1-aminium) sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(N,N,N-trimethylhexan-1-aminium) sulfate is a quaternary ammonium compound. It is characterized by its two hexyl chains, each attached to a nitrogen atom that is further bonded to three methyl groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N,N,N-trimethylhexan-1-aminium) sulfate typically involves the quaternization of hexylamine with methyl iodide, followed by anion exchange to introduce the sulfate group. The reaction conditions usually require a solvent like acetonitrile and a base such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(N,N,N-trimethylhexan-1-aminium) sulfate can undergo various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and Reduction: While less common, the compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides like bromide or chloride, and the reaction is typically carried out in polar solvents such as acetonitrile.
Oxidation and Reduction: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with bromide can yield Bis(N,N,N-trimethylhexan-1-aminium) bromide .
Wissenschaftliche Forschungsanwendungen
Bis(N,N,N-trimethylhexan-1-aminium) sulfate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Bis(N,N,N-trimethylhexan-1-aminium) sulfate involves its ability to interact with various molecular targets through ionic and hydrophobic interactions. These interactions can disrupt cell membranes, leading to antimicrobial effects. Additionally, the compound can facilitate the transfer of ions and molecules across phase boundaries, enhancing reaction rates in phase transfer catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(N,N,N-trimethylhexan-1-aminium) bromide
- Bis(N,N,N-trimethylhexan-1-aminium) chloride
- Bis(N,N,N-trimethylhexan-1-aminium) iodide
Uniqueness
Bis(N,N,N-trimethylhexan-1-aminium) sulfate is unique due to its sulfate anion, which imparts different solubility and reactivity properties compared to its halide counterparts. This makes it particularly useful in applications where sulfate ions are preferred or required .
Eigenschaften
CAS-Nummer |
59863-15-9 |
---|---|
Molekularformel |
C18H44N2O4S |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
hexyl(trimethyl)azanium;sulfate |
InChI |
InChI=1S/2C9H22N.H2O4S/c2*1-5-6-7-8-9-10(2,3)4;1-5(2,3)4/h2*5-9H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
ZDLAOUDNAZOOCS-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCC[N+](C)(C)C.CCCCCC[N+](C)(C)C.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.